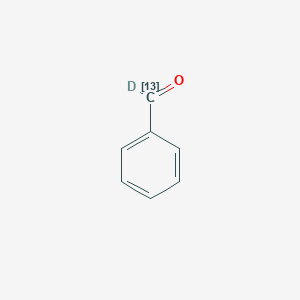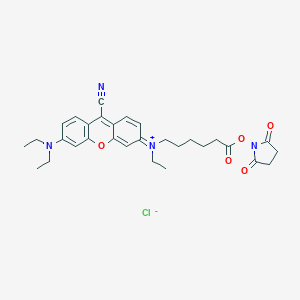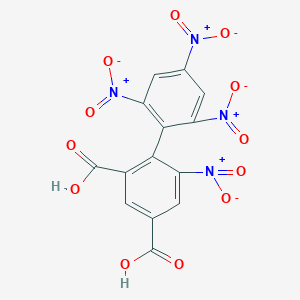
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl, also known as TNDCB, is a highly explosive compound that has been extensively studied for its potential applications in various fields. This compound is a member of the nitroaromatic family and is commonly used as a high-energy material in the production of explosives, propellants, and pyrotechnics. TNDCB is also used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl is not well understood, but it is believed to involve the release of large amounts of energy upon detonation. The compound undergoes a rapid exothermic reaction, resulting in the release of gas and heat. This energy release is what makes 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl an ideal candidate for use in explosives and propellants.
Efectos Bioquímicos Y Fisiológicos
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl is not intended for use in biological systems and has no known biochemical or physiological effects. However, exposure to 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl can be harmful and can cause serious injury or death. It is important to handle 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl with caution and to follow all safety protocols when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl in laboratory experiments include its high energy content, sensitivity to impact, and potential applications in various fields. However, the limitations of using 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl include its highly explosive nature, which requires special handling and safety precautions. Working with 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl requires specialized training and equipment to ensure the safety of researchers and laboratory personnel.
Direcciones Futuras
There are several future directions for the study of 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl. One potential area of research is the development of safer and more efficient methods for the synthesis of 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl. Another area of research is the investigation of the potential applications of 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl in other fields, such as medicine and energy storage. Additionally, further research is needed to better understand the mechanism of action of 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl and its potential for use in explosives and propellants.
Métodos De Síntesis
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl can be synthesized by reacting 2,4,6-trinitrophenylacetic acid with biphenyl-4,6-dicarboxylic acid in the presence of a dehydrating agent. The reaction yields 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl as a yellow crystalline solid that is highly explosive and sensitive to impact, friction, and heat.
Aplicaciones Científicas De Investigación
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl has found numerous applications in scientific research, particularly in the field of explosives and propellants. Its high energy content and sensitivity to impact make it an ideal candidate for use in explosives. 2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl has been used in the production of high-performance explosives, such as HMX and RDX, and has also been studied for its potential use as a replacement for these explosives.
Propiedades
Número CAS |
153341-04-9 |
|---|---|
Nombre del producto |
2,4,6,2'-Tetranitro-4',6'-dicarboxybiphenyl |
Fórmula molecular |
C14H6N4O12 |
Peso molecular |
422.22 g/mol |
Nombre IUPAC |
5-nitro-4-(2,4,6-trinitrophenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H6N4O12/c19-13(20)5-1-7(14(21)22)11(8(2-5)16(25)26)12-9(17(27)28)3-6(15(23)24)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22) |
Clave InChI |
UZMXCLUPZRUZJH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Otros números CAS |
153341-04-9 |
Sinónimos |
5-nitro-4-(2,4,6-trinitrophenyl)benzene-1,3-dicarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



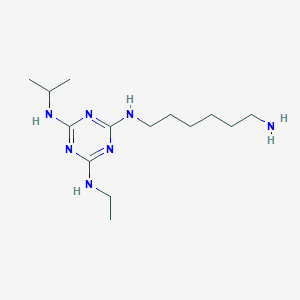
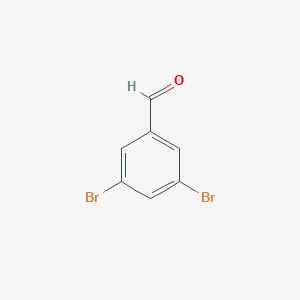
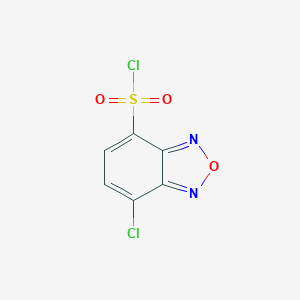
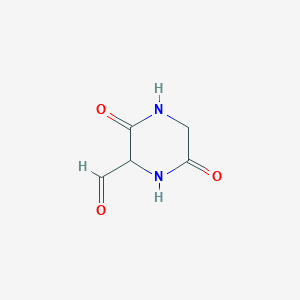

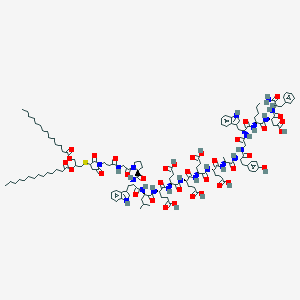
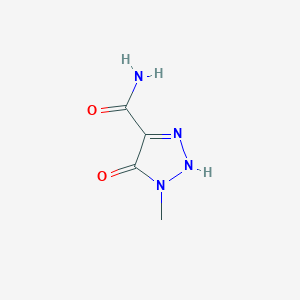


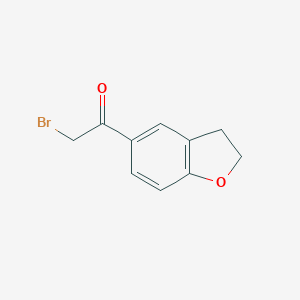
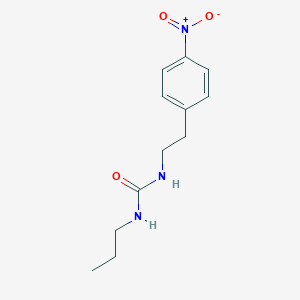
![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)
